molecular formula C18H15F3N2O3 B12505007 2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B12505007
M. Wt: 364.3 g/mol
InChI Key: JJURDAALOMMKRT-UHFFFAOYSA-N
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Description

  • Reactants: Benzoxazine intermediate and trifluoromethyl phenyl acetic acid
  • Catalyst: Base (e.g., sodium hydroxide)
  • Solvent: Dimethyl sulfoxide (DMSO)
  • Conditions: Stirring at room temperature

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired purity levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common method starts with the preparation of the benzoxazine ring, followed by the introduction of the trifluoromethyl phenyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

  • Step 1: Formation of Benzoxazine Ring

    • Reactants: Phenol and ethyl acetoacetate
    • Catalyst: Acidic catalyst (e.g., sulfuric acid)
    • Solvent: Ethanol
    • Conditions: Reflux for several hours

Chemical Reactions Analysis

Types of Reactions

2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles like amines or thiols in polar solvents

Major Products

    Oxidation: Carboxylic acid derivatives

    Reduction: Alcohol derivatives

    Substitution: Functionalized benzoxazine derivatives

Scientific Research Applications

2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate
  • 2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
  • Ethyl 2-(3-methyl-2-oxo-3,4-dihydro-2H-1,3-benzoxazin-4-yl)-3-oxobutanoate

Uniqueness

2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H15F3N2O3

Molecular Weight

364.3 g/mol

IUPAC Name

2-(7-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H15F3N2O3/c1-11-5-6-14-15(7-11)26-10-17(25)23(14)9-16(24)22-13-4-2-3-12(8-13)18(19,20)21/h2-8H,9-10H2,1H3,(H,22,24)

InChI Key

JJURDAALOMMKRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)CO2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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